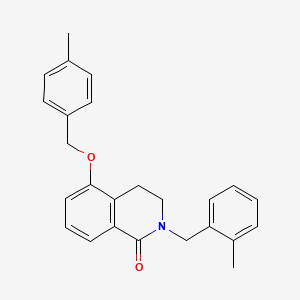

![molecular formula C24H28N2O4 B2357680 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine CAS No. 68842-66-0](/img/structure/B2357680.png)

2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

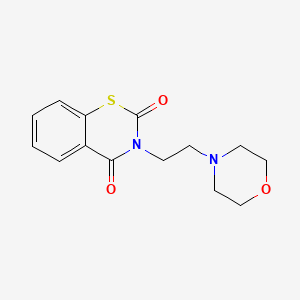

2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is a chemical compound with the molecular formula C24H28N2O4 . It is used in various applications due to its unique properties .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular weight of 408.49000 . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is light-sensitive . More detailed physical and chemical properties can be found in chemical databases .Aplicaciones Científicas De Investigación

Optical and Electrical Properties

Squaraine dyes, including 2,4-bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, have been extensively studied for their unique optical and electrical properties. For instance, these dyes have been employed as donor materials in organic photovoltaic cells based on planar heterojunctions, showcasing their potential in photovoltaic applications. Studies reveal significant insights into their optical properties and discuss their photovoltaic performance through numerical fitting and simulation, with findings pointing towards their efficiency and applicability in solar cells (Chen et al., 2012).

Photoelectrochemical Systems

Squaraine dyes, including this particular compound, have been used to construct and study photoelectrochemical systems. Research highlights their stable optical properties, leading to the design of efficient photoelectrochemical systems with large and steady response signals. These systems have been successfully applied in detecting various compounds, demonstrating the versatile applications of squaraine dyes in photoelectrochemical contexts (Xu Shu-jie, 2013).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of squaraine dyes, including bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, have been a subject of extensive study. Research focuses on understanding their excited-state properties, fluorescence enhancement, and interactions with various polymers and materials. These properties make them suitable for a range of applications in electro-optics and photonics (Das et al., 1992).

Sensitization Properties and Aggregation

Studies on the sensitization properties of squaraine dyes on various surfaces have been conducted, revealing their potential in dye sensitization. These studies include investigations using techniques like atomic force microscopy and photoelectrochemical methods, demonstrating the efficacy of squaraine dyes in these applications (Takeda & Parkinson, 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine involves the condensation of two molecules of 4-(diethylamino)-2-hydroxybenzaldehyde with squaric acid in the presence of a catalyst. The resulting intermediate is then subjected to a dehydration reaction to form the final product.", "Starting Materials": [ "4-(diethylamino)-2-hydroxybenzaldehyde", "Squaric acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (2 equivalents) and squaric acid (1 equivalent) in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid and stir the reaction mixture at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain the intermediate product.", "Step 7: Dissolve the intermediate product in a suitable solvent such as chloroform.", "Step 8: Add a suitable dehydrating agent such as thionyl chloride and stir the reaction mixture at room temperature for several hours.", "Step 9: Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Step 10: Cool the reaction mixture and filter the resulting solid.", "Step 11: Wash the solid with a suitable solvent such as diethyl ether to remove any impurities.", "Step 12: Dry the solid under vacuum to obtain the final product, 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine." ] } | |

Número CAS |

68842-66-0 |

Fórmula molecular |

C24H28N2O4 |

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

(6E)-3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3/b22-18+ |

Clave InChI |

ODWFNEITXILTAS-RELWKKBWSA-N |

SMILES isomérico |

CCN(CC)C1=CC(=C(C=C1)C2=C(/C(=C\3/C=CC(=CC3=O)N(CC)CC)/C2=O)O)O |

SMILES |

CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |

SMILES canónico |

CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)

![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)